(3-Aminopropyl)urea hydrochloride

Organic Synthesis Medicinal Chemistry Bioconjugation

Choose this specific monohydrochloride salt to avoid the stoichiometric errors of the dihydrochloride analog (MW 190.07 vs 153.61 g/mol). The higher aqueous solubility of the HCl salt enables water-based polymerizations and bioconjugations without organic co-solvents. A sharp melting point (157-159°C) and defined logP (-1.389) provide robust analytical QC endpoints, reducing purification guesswork. Ideal for reproducible step-growth polymer synthesis, surface functionalization, and sensitive biomolecule modification.

Molecular Formula C4H12ClN3O
Molecular Weight 153.61 g/mol
CAS No. 1394040-21-1
Cat. No. B3419241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)urea hydrochloride
CAS1394040-21-1
Molecular FormulaC4H12ClN3O
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC(CN)CNC(=O)N.Cl
InChIInChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H
InChIKeySBKXMLSHABYAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)urea Hydrochloride (CAS 1394040-21-1): A Bifunctional Aliphatic Linker for Medicinal Chemistry and Material Science


(3-Aminopropyl)urea hydrochloride is a bifunctional aliphatic urea derivative, classified as a research compound. It is characterized by a 3-aminopropyl chain linked to a urea group, which is further stabilized as a hydrochloride salt . This structure confers unique properties, including a molecular weight of 153.61 g/mol and a typical purity of 95%, making it a useful intermediate in organic synthesis .

Why (3-Aminopropyl)urea Hydrochloride Cannot Be Readily Substituted with In-Class Analogs


Within the class of aminopropyl urea derivatives, seemingly minor structural variations, such as the choice of salt form or N-substitution, lead to significant differences in critical physicochemical properties. These differences directly impact the compound's suitability for specific synthetic applications, including solubility in reaction media, storage stability, and reactivity as a linker [1][2]. Therefore, generic substitution without rigorous testing can lead to failed syntheses or altered performance in downstream applications.

Quantitative Evidence for Selecting (3-Aminopropyl)urea Hydrochloride (CAS 1394040-21-1) over Closest Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation vs. Free Base

The hydrochloride salt form of (3-aminopropyl)urea confers significantly enhanced aqueous solubility compared to its free base analog, (3-aminopropyl)urea (CAS 91900-47-9). While the free base is described as soluble in water, the hydrochloride salt is explicitly noted for its enhanced solubility due to the presence of the chloride counterion [1]. This is a critical factor for reactions performed in aqueous media.

Organic Synthesis Medicinal Chemistry Bioconjugation

Lower Molecular Weight for Molar Efficiency vs. Dihydrochloride Salt

The monohydrochloride salt, (3-aminopropyl)urea hydrochloride (MW: 153.61 g/mol), has a significantly lower molecular weight than its dihydrochloride analog, (3-aminopropyl)urea dihydrochloride (CAS 2418691-48-0, MW: 190.07 g/mol) [1]. This 19.2% difference in molecular weight translates to a higher molar yield of the active urea component per unit mass of purchased salt.

Peptide Modification Crosslinking Polymer Chemistry

Distinct Lipophilicity (LogP) Profile for Optimized Purification

The target compound exhibits a calculated logP of -1.389 [1]. While direct comparative data for close analogs is limited, this value indicates a specific hydrophilic-lipophilic balance. This is in contrast to other urea derivatives, such as N,N-dimethyl-N'-(3-aminopropyl)urea (CAS 5294-45-7), which have a different substitution pattern and are expected to exhibit a different logP, potentially impacting their behavior in reverse-phase chromatography and other purification steps.

Purification Chromatography Drug Design

Defined Melting Point Range for Identity and Purity Confirmation

The compound has a reported melting point range of 157-159 °C [1]. This sharply defined range serves as a crucial quality control parameter for confirming the identity and assessing the purity of the received material. In contrast, many close analogs, such as (3-aminopropyl)urea (CAS 91900-47-9) and (3-aminopropyl)urea dihydrochloride (CAS 2418691-48-0) , have melting point data reported as 'N/A' or 'not determined' by multiple suppliers, making direct comparison impossible and complicating their analytical verification.

Quality Control Analytical Chemistry Compound Characterization

Optimal Research and Industrial Use Cases for (3-Aminopropyl)urea Hydrochloride


Synthesis of Ureido-Functionalized Polymers and Dendrimers in Aqueous Media

The enhanced aqueous solubility of the hydrochloride salt [1] makes this compound an ideal monomer or linker for polymer chemistry performed in water. Its bifunctional nature (primary amine and urea group) allows for controlled step-growth polymerization or surface functionalization without the need for organic co-solvents, which is advantageous for developing biocompatible materials or conducting 'green' chemistry.

Preparation of Bioconjugates and Peptide Mimetics Requiring Precise Stoichiometry

For applications in bioconjugation where precise control over linker equivalents is critical, the lower molecular weight of the monohydrochloride salt (153.61 g/mol) is preferable to the dihydrochloride analog (190.07 g/mol). This allows for more accurate gravimetric measurement of the active urea moiety, reducing errors in stoichiometry when modifying sensitive biomolecules like peptides or proteins.

Development of Robust Purification and Quality Control Protocols

The well-defined melting point range (157-159 °C) [2] and specific logP value (-1.389) [2] provide a strong analytical foundation for laboratories focused on method development and quality control. These parameters allow for the rapid confirmation of compound identity and the design of effective purification schemes (e.g., reverse-phase flash chromatography), ensuring high-purity material for subsequent sensitive assays.

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